1,3-dimethyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

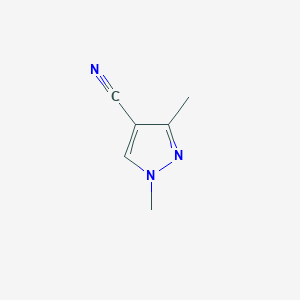

1,3-Dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7N3 It is a derivative of pyrazole, characterized by the presence of two methyl groups at positions 1 and 3, and a nitrile group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot condensation reaction. The process involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then dehydrated using a catalytic amount of orthophosphoric acid to yield this compound . This method is notable for being metal-free, cost-effective, and highly efficient, with yields ranging from 98% to 99% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact and improve the sustainability of the production methods.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Primary amines.

Substitution: Functionalized derivatives with various substituents replacing the nitrile group.

Aplicaciones Científicas De Investigación

Biological Activities

1,3-Dimethyl-1H-pyrazole-4-carbonitrile exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit key oncogenic pathways, particularly those involving BRAF(V600E), which is crucial in certain types of cancer.

- Anti-inflammatory Effects : Similar pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX), suggesting potential applications in treating inflammatory diseases.

- Antifungal Properties : The compound has shown efficacy against various phytopathogenic fungi, indicating its usefulness in agricultural applications as a fungicide.

Applications in Medicinal Chemistry

The unique structural features of this compound allow it to interact with multiple biological targets. Its potential applications include:

- Drug Development : The compound serves as a scaffold for designing new pharmaceuticals targeting cancer and inflammatory diseases. Various analogs have been synthesized to explore structure-activity relationships (SAR) and enhance therapeutic efficacy .

Applications in Agriculture

In agricultural sciences, this compound is being investigated for its role as an agrochemical:

- Pesticides : Its derivatives are being explored as potential pesticide candidates due to their ability to control fungal pathogens affecting crops. The synthesis of these compounds is essential for developing effective agricultural chemicals that meet regulatory standards .

Antitumor Activity Study

A study conducted on various pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced their inhibitory effects on BRAF(V600E) activity. This suggests that this compound could be optimized for better anticancer properties through structural modifications.

Agricultural Application Study

In another investigation, formulations containing this compound were tested against common fungal pathogens in crops. Results indicated a reduction in fungal growth by up to 70%, showcasing its potential as an effective fungicide.

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile

- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

- 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile

Uniqueness

1,3-Dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its lipophilicity, while the nitrile group provides a reactive site for further functionalization. These features make it a valuable intermediate in the synthesis of a wide range of bioactive and industrially relevant compounds .

Actividad Biológica

1,3-Dimethyl-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and highlights relevant case studies and findings from recent research.

Chemical Structure and Properties

This compound features a pyrazole ring with two methyl groups at the 1-position and a cyano group at the 4-position. Its molecular formula is and it has a molecular weight of approximately 134.14 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : Research indicates that pyrazole derivatives can modulate the activity of various receptors, including cannabinoid receptors (CB1), which are involved in pain perception and inflammation pathways .

- Inhibition of Enzymes : It may inhibit key enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which could have implications for neurodegenerative diseases.

- Influence on Biochemical Pathways : The compound is believed to impact pathways related to inflammation and cellular stress responses, potentially offering anti-inflammatory and analgesic effects .

Anticancer Properties

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole compounds have been evaluated for their effectiveness against liver and lung carcinoma cell lines. One study reported an IC50 value of 5.35 μM against liver carcinoma cells, indicating potent anticancer activity compared to standard treatments .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Pyrazole derivatives have been studied for their effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its relatively low molecular weight. Its solubility characteristics may enhance its bioavailability when administered.

Propiedades

IUPAC Name |

1,3-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-6(3-7)4-9(2)8-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFOOXWGRXHZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599122 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87412-96-2 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.